molecular formula C18H20N4O2 B2364101 N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 946259-32-1

N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2364101
CAS RN: 946259-32-1
M. Wt: 324.384
InChI Key: QHBYRQWYMQOCLU-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolopyrimidine , a class of compounds that has gained importance in synthetic organic chemistry and in phase transitions and in organic liquid crystals . Pyrrolopyrimidines are known for their good biological activities and are potential candidates for pharmaceutical industries .


Synthesis Analysis

The synthesis of this compound involves ecofriendly methods . Hazardous solvent-free methodologies were optimized by using non-hazardous and renewable solvents such as EtOH and DMSO . Highly abundant and biologically relevant Zinc metal was employed for Hydrodechlorination reaction along with the recommended solvent EtOH . Amidation reaction was optimized using DMSO solvent instead of hazardous solvents such as DMF or NMP .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .

Scientific Research Applications

Green Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

A study highlighted a green and simple Cu-catalyzed method for the efficient synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are significant for their potential in drug development and other applications. This method presents an eco-friendly approach to accessing a broad range of pyrrolo[2,3-d]pyrimidine derivatives (Leilei Wang et al., 2017).

Antimicrobial Activity

Another research area focuses on the synthesis of heterocycles incorporating the antipyrine moiety, which demonstrates significant antimicrobial properties. This includes the exploration of various derivatives for their potential use in combating microbial infections (S. Bondock et al., 2008).

DNA Repair and Photolyase Activity

Research into the structure and function of DNA photolyase, which repairs DNA damage induced by UV light, involves understanding the role of cyclobutane pyrimidine dimers. Studies in this area can lead to insights into preventing mutations and carcinogenesis (A. Sancar, 1994).

Antioxidant Activities

Investigations into novel indane-amide substituted derivatives, including pyrazole, pyrimidine, pyridine, and 2-pyrone derivatives, have shown promising antioxidant activities. Such studies contribute to the development of new therapeutic agents with potential applications in neuroprotection and the management of diseases like Alzheimer's (K. Mohamed et al., 2019).

Anticonvulsive Properties

The synthesis of cyclopenta[4′,5′]pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives and their evaluation for anticonvulsive activity represents another important research direction. Identifying compounds with anticonvulsant properties can lead to new treatments for epilepsy and related disorders (S. Sirakanyan et al., 2013).

Gastroprotective Effect

The development and evaluation of 4H-pyrido[1,2-a]pyrimidin-4-ones for their gastroprotective effect against mucosal lesions induced by ethanol highlight the potential therapeutic applications of these compounds in protecting the gastric lining from damage caused by various factors, including NSAIDs (I. Hermecz et al., 1992).

Future Directions

The future directions for this compound could involve designing a series of novel compounds based on the fragments of pyrrolo[2,3-d]-pyrimidine and pyrido[2,3-d]pyrimidine to improve inhibitory effects in breast cancer cells . The cyclopentyl substituent could be retained in both fragments and substituents at positions C-2,4,6 of pyrrolo[2,3-d]pyrimidine could be modified .

properties

IUPAC Name

N-cyclopentyl-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-11-7-8-15-20-16-13(18(24)22(15)10-11)9-14(21(16)2)17(23)19-12-5-3-4-6-12/h7-10,12H,3-6H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBYRQWYMQOCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC4CCCC4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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